REACTION_SMILES
|
[CH3:2][N:3]1[CH2:4][CH2:5][CH:6]([C:9](=[O:10])[c:11]2[n:12][cH:13][cH:14][cH:15][c:16]2[CH2:17][CH2:18][c:19]2[cH:20][c:21]([Cl:25])[cH:22][cH:23][cH:24]2)[CH2:7][CH2:8]1.[ClH:1].[OH:26][S:27]([C:28]([F:29])([F:30])[F:31])(=[O:32])=[O:33]>>[CH3:2][N:3]1[CH2:4][CH2:5][C:6](=[C:9]2[c:11]3[n:12][cH:13][cH:14][cH:15][c:16]3[CH2:17][CH2:18][c:19]3[cH:20][c:21]([Cl:25])[cH:22][cH:23][c:24]32)[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCC(C(=O)c2ncccc2CCc2cccc(Cl)c2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(=C2c3ccc(Cl)cc3CCc3cccnc32)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |